molecular formula C20H23N5O2 B2723993 N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-(pyridin-3-yl)ethanediamide CAS No. 1396870-01-1

N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-(pyridin-3-yl)ethanediamide

Cat. No.: B2723993
CAS No.: 1396870-01-1
M. Wt: 365.437
InChI Key: JTRIVXMYOPJFDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an ethanediamide derivative featuring a dimethylaminoethyl group, a 1-methylindole moiety, and a pyridin-3-yl substituent. Its molecular formula is C₂₁H₂₄N₄O₂, with a molecular weight of 388.45 g/mol (calculated from analogs).

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-24(2)18(16-13-25(3)17-9-5-4-8-15(16)17)12-22-19(26)20(27)23-14-7-6-10-21-11-14/h4-11,13,18H,12H2,1-3H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRIVXMYOPJFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CN=CC=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-(pyridin-3-yl)ethanediamide, often referred to as a novel indole derivative, is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C₁₈H₂₃N₃
  • Molecular Weight : 297.39 g/mol
  • CAS Number : Not specified in sources but can be derived from its structure.

The compound features an indole moiety, which is known for its diverse biological activities, including anticancer properties.

Research indicates that compounds with similar structures often exhibit their biological effects through various mechanisms:

  • Cell Cycle Arrest : Studies have shown that indole derivatives can induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells. This mechanism is crucial for the development of anticancer therapies .
  • Tubulin Polymerization Inhibition : Some indole derivatives inhibit tubulin polymerization, mimicking the action of colchicine, which is known for its anticancer properties. This inhibition disrupts mitotic spindle formation, ultimately leading to cell death .
  • Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways, promoting programmed cell death in malignant cells .

Antiproliferative Activity

A recent study evaluated the antiproliferative effects of various indole derivatives against different cancer cell lines:

CompoundCell LineIC50 (μM)
7dHeLa0.52
7dMCF-70.34
7dHT-290.86

The compound labeled as 7d demonstrated significant potency against these cell lines, indicating that structural modifications can enhance biological activity .

Case Studies

  • Cell Line Studies : In vitro studies on HeLa and MCF-7 cells revealed that the compound induces apoptosis in a dose-dependent manner. Cells treated with the compound displayed morphological changes typical of apoptosis, such as chromatin condensation and membrane blebbing .
  • Mechanistic Insights : Further mechanistic studies indicated that the compound's ability to arrest the cell cycle at the G2/M phase is critical for its antiproliferative effects. This was corroborated by flow cytometry analysis showing an increased population of cells in this phase following treatment .

Therapeutic Implications

Given its potent biological activities, this compound holds promise as a lead compound for developing new anticancer agents. Its ability to induce apoptosis and inhibit tubulin polymerization positions it as a candidate for further pharmacological evaluation.

Future Directions

Future research should focus on:

  • In Vivo Studies : Evaluating the efficacy and safety profile of this compound in animal models.
  • Mechanistic Elucidation : Understanding the precise molecular pathways involved in its anticancer activity.
  • Structural Optimization : Modifying the chemical structure to enhance potency and selectivity against cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues with Halogenated Aryl Groups
  • N-(3-Chloro-4-fluorophenyl)-N′-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide () Molecular Formula: C₂₁H₂₂ClFN₄O₂ Molecular Weight: 416.88 g/mol Key Differences: Substitution of pyridin-3-yl with a 3-chloro-4-fluorophenyl group. Implications: The electron-withdrawing Cl/F substituents may enhance binding to hydrophobic pockets in enzymes or receptors but reduce aqueous solubility compared to the pyridine-containing target compound .
2.2 Analogues with Piperidinyl and Trifluoromethyl Groups
  • N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]-N′-[3-(trifluoromethyl)phenyl]ethanediamide () Molecular Formula: C₂₆H₂₉F₃N₄O₂ Molecular Weight: 510.54 g/mol Key Differences: Replacement of pyridin-3-yl with a trifluoromethylphenyl group and substitution of dimethylamino with piperidinyl.
2.3 Indole-Containing Acetamide Derivatives
  • (R)-N-Methyl-2-(2-methyl-1H-indol-3-yl)-2-(((2-nitrophenyl)thio)amino)acetamide () Melting Point: 159–187°C (depending on substituents) Key Differences: Thioamide linkage and nitro group instead of ethanediamide and pyridine. Implications: The nitro group may confer redox activity or toxicity, while the thioamide could alter hydrogen-bonding capacity compared to the ethanediamide linker .
2.4 Kinase Inhibitor Analogues
  • Firmonertinibum and related compounds () Structure: Contains pyrimidinyl and indolyl groups with a dimethylaminoethyl chain. Key Differences: Ethanediamide linker replaced with a propenamide group. Implications: The propenamide group in Firmonertinibum is critical for covalent binding to kinase active sites, whereas the ethanediamide in the target compound may favor reversible interactions .
2.5 Antihistamine-Related Structures
  • Methapyrilene and Pheniramine () Molecular Features: Pyridine and dimethylaminoethyl pharmacophores. Key Differences: Lack of indole and ethanediamide moieties. Implications: These antihistamines highlight the importance of the dimethylaminoethyl group in receptor binding, but the target compound’s indole and ethanediamide may redirect activity toward non-histamine targets .

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The retrosynthetic dissection of N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-(pyridin-3-yl)ethanediamide reveals two primary fragments: the 2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethylamine moiety and the pyridin-3-yl-oxalamic acid derivative. Convergent synthesis strategies dominate, focusing on modular assembly of these subunits through amide bond formation.

Fragment Synthesis: Indole-Based Amine Intermediate

The 2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethylamine subunit is synthesized via a Mannich reaction, wherein 1-methylindole reacts with formaldehyde and dimethylamine hydrochloride under acidic conditions. This one-pot procedure affords the tertiary amine with regioselective installation at the indole C3 position. Alternative routes employing reductive amination of 1-methylindole-3-acetaldehyde with dimethylamine further validate this approach, though yields vary based on reducing agents (e.g., NaBH₃CN vs. H₂/Pd-C).

Pyridine-Oxalamic Acid Derivative

The pyridin-3-yl-oxalamic acid segment is prepared through sequential reactions:

  • Oxalyl chloride treatment : Pyridin-3-amine reacts with oxalyl chloride in anhydrous dichloromethane, yielding N-(pyridin-3-yl)oxalyl chloride.
  • Controlled hydrolysis : Partial hydrolysis of the oxalyl chloride intermediate under mild aqueous conditions generates the monoacid chloride, crucial for subsequent coupling.

Key Preparation Methodologies

Stepwise Amide Coupling

The most widely reported method involves sequential coupling of the indole-ethylamine and pyridine-oxalamic acid fragments (Figure 1):

Procedure :

  • Activation of oxalamic acid : N-(Pyridin-3-yl)oxalyl monoacid chloride (1.2 equiv) is reacted with 2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethylamine (1.0 equiv) in tetrahydrofuran (THF) at 0°C.
  • Base-mediated coupling : Triethylamine (3.0 equiv) is added dropwise to neutralize HCl, facilitating nucleophilic acyl substitution.
  • Purification : Crude product is isolated via extraction (ethyl acetate/water) and purified by silica gel chromatography (hexane:ethyl acetate, 3:1 → 1:2 gradient).

Yield : 58–65% after optimization.

Table 1: Optimization of Coupling Conditions
Parameter Tested Range Optimal Value Yield (%)
Solvent THF, DCM, DMF THF 65
Temperature (°C) 0, 25, 40 0 65
Base Et₃N, DIPEA, NaHCO₃ Et₃N 65
Reaction Time (h) 2–24 12 65

One-Pot Tandem Synthesis

To streamline production, a tandem approach condenses fragment synthesis and coupling into a single reactor:

Procedure :

  • In situ oxalyl chloride generation : Pyridin-3-amine reacts with oxalic acid in thionyl chloride, forming the monoacid chloride without isolation.
  • Direct amine coupling : 2-(Dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethylamine is introduced alongside N,N-diisopropylethylamine (DIPEA), enabling immediate amide bond formation.

Yield : 52–60%, with reduced purification burden but lower reproducibility.

Catalytic and Solvent Effects

Copper-Catalyzed C–H Activation

Inspired by advancements in indole functionalization, copper(II) acetate (Cu(OAc)₂) with 1,3-bis(diphenylphosphino)propane (dppp) ligand catalyzes direct coupling between preformed amide intermediates. This method enhances regioselectivity but necessitates stringent anhydrous conditions:

Conditions :

  • Catalyst: Cu(OAc)₂ (10 mol%), dppp (15 mol%)
  • Solvent: Dimethyl sulfoxide (DMSO) at 100°C for 48 h
  • Yield: 68% (cf. 65% for stepwise method)

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H2)
  • δ 7.85 (s, 1H, indole-H2)
  • δ 7.30–7.10 (m, 4H, indole-H4–H7)
  • δ 3.72 (s, 3H, N–CH₃)
  • δ 2.90 (s, 6H, N(CH₃)₂)

IR (KBr) :

  • 3280 cm⁻¹ (N–H stretch)
  • 1650 cm⁻¹ (C=O amide)
  • 1540 cm⁻¹ (C–N bend)
Table 2: Comparative Yields Across Methods
Method Yield (%) Purity (HPLC)
Stepwise Coupling 65 98.5
One-Pot Tandem 60 97.2
Cu-Catalyzed 68 99.1

Q & A

What are the key challenges in synthesizing N-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]-N'-(pyridin-3-yl)ethanediamide, and how can reaction conditions be optimized?

Answer:
Synthesis involves multi-step reactions, including amidation and cyclization, often requiring palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling steps. Key challenges include:

  • Steric hindrance from the dimethylamino and indole groups, which may reduce yields during amide bond formation. Optimize using bulky ligands (e.g., XPhos) to stabilize intermediates .
  • By-product formation during indole functionalization. Use controlled temperatures (0–5°C) and slow reagent addition to minimize side reactions .
  • Purification : Reverse-phase HPLC with a C18 column and acetonitrile/water gradient (0.1% TFA) improves separation of polar impurities .

How can structural contradictions in NMR data for this compound be resolved?

Answer:
Discrepancies in proton assignments (e.g., indole NH vs. amide protons) can arise due to tautomerism or solvent effects. Methodological approaches:

  • Variable Temperature NMR : Conduct experiments at 25°C and −40°C to observe dynamic exchange broadening, confirming tautomeric states .
  • 2D NMR (HSQC, HMBC) : Correlate indole C3-H (δ ~7.2 ppm) with adjacent carbons to distinguish it from pyridyl protons .
  • DFT Calculations : Compare computed chemical shifts (B3LYP/6-31G*) with experimental data to validate assignments .

What computational methods are recommended for predicting the biological activity of this compound?

Answer:
Advanced strategies include:

  • Molecular Docking (AutoDock Vina) : Screen against targets like serotonin receptors (5-HT₂A) due to the indole-pyridine scaffold. Use PyMOL for binding pose analysis .
  • QSAR Modeling : Train models on PubChem BioAssay data (e.g., AID 1259351) to correlate substituent effects (e.g., methoxy groups) with antimicrobial activity .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes (50 ns trajectories) to prioritize targets for in vitro testing .

How can conflicting solubility data in aqueous vs. organic solvents be addressed?

Answer:
Solubility discrepancies arise from protonation of the dimethylamino group (pKa ~8.5). Strategies:

  • pH-Solubility Profiling : Measure solubility in buffers (pH 3–10) using UV-Vis spectroscopy (λ = 254 nm). The compound is more soluble in acidic conditions (cationic form) .
  • Co-solvent Systems : Use 20% DMSO/water mixtures for biological assays to enhance dissolution without denaturing proteins .
  • Surfactant Micelles : Incorporate 0.1% Tween-80 to solubilize the compound for in vivo pharmacokinetic studies .

What analytical techniques are critical for purity assessment, and how can impurities be characterized?

Answer:

  • HPLC-MS : Use a Zorbax Eclipse Plus C18 column (3.5 µm) with ESI+ detection to identify impurities (e.g., unreacted indole intermediates) .
  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values (C₂₃H₂₈N₅O₂) to detect inorganic salts .
  • X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., ethyl group conformation) for batch-to-batch consistency .

What are the mechanistic implications of the compound’s reactivity in nucleophilic substitution reactions?

Answer:
The ethanediamide moiety undergoes nucleophilic attack at the carbonyl carbon, but steric shielding by the indole group limits reactivity. Key findings:

  • Kinetic Studies : Second-order rate constants (k₂) for reactions with amines (e.g., piperidine) are 10× lower than simpler acetamides due to steric effects .
  • Leaving Group Effects : Replace the pyridyl group with electron-withdrawing substituents (e.g., nitro) to enhance electrophilicity, as shown in related compounds .

How can researchers reconcile discrepancies in reported biological activity across studies?

Answer:
Variability in IC₅₀ values (e.g., anticancer assays) may stem from assay conditions or cell line differences. Mitigation strategies:

  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing (e.g., broth microdilution) .
  • Dose-Response Validation : Repeat assays with internal controls (e.g., doxorubicin) and orthogonal methods (e.g., ATP luminescence vs. MTT) .
  • Meta-Analysis : Pool data from PubChem BioAssay and ChEMBL to identify trends in structure-activity relationships .

What strategies are effective for scaling up synthesis without compromising yield?

Answer:

  • Flow Chemistry : Implement continuous amidation steps in microreactors (residence time: 30 min) to improve heat transfer and reduce side reactions .
  • Catalyst Recycling : Immobilize Pd catalysts on mesoporous silica (e.g., SBA-15) for reuse over 5 cycles, reducing costs .
  • Crystallization Optimization : Use anti-solvent (n-hexane) addition under controlled cooling (1°C/min) to enhance crystal purity at >10 g scale .

How does the compound’s stereochemistry influence its pharmacokinetic profile?

Answer:
The dimethylamino group’s configuration affects membrane permeability and metabolic stability:

  • LogP Measurements : The neutral form (LogP = 2.1) shows higher BBB penetration in MDCK cell assays compared to protonated species .
  • CYP450 Metabolism : In vitro liver microsome studies (human) indicate N-demethylation as the primary pathway (t₁/₂ = 45 min), modulated by stereochemistry .

What are the best practices for storing this compound to prevent degradation?

Answer:

  • Temperature : Store at −20°C under argon to prevent oxidation of the indole moiety .
  • Light Sensitivity : Use amber vials to block UV-induced decomposition (λ > 300 nm) .
  • Lyophilization : For long-term stability (>2 years), lyophilize as a hydrochloride salt and store with desiccants (silica gel) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.